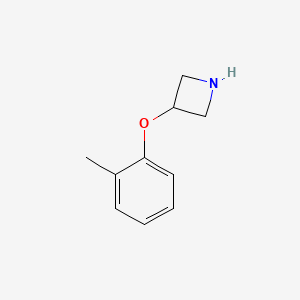

3-(2-Methylphenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methylphenoxy)azetidine: is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-methylphenoxy group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.

Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.

Industrial Production Methods:

Microwave-Assisted Synthesis: Industrial production often employs microwave-assisted synthesis due to its efficiency and ability to produce high yields under mild conditions.

Electrocatalytic Hydroamination: This method merges cobalt catalysis and electricity to enable regioselective generation of key intermediates for azetidine formation.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction of azetidines typically yields secondary amines.

Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products:

N-Oxides: Formed from oxidation reactions.

Secondary Amines: Resulting from reduction reactions.

Substituted Azetidines: Products of nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Building Blocks: Used as building blocks for the synthesis of polyamines through ring-opening polymerization.

Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.

Biology and Medicine:

Drug Discovery: Azetidines are explored as motifs in drug discovery due to their unique reactivity and stability.

Antimicrobial Coatings: Utilized in the development of antibacterial and antimicrobial coatings.

Industry:

CO2 Adsorption: Applied in materials templating for CO2 adsorption.

Non-Viral Gene Transfection: Used in non-viral gene transfection applications.

Mecanismo De Acción

The reactivity of 3-(2-Methylphenoxy)azetidine is driven by the considerable ring strain of the azetidine ring. This strain makes the ring more stable than related aziridines, allowing for facile handling and unique reactivity under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.

Comparación Con Compuestos Similares

- 3-(3-Methylphenoxy)azetidine

- 3-(3-Methoxyphenoxy)azetidine

- 3-(Benzyloxy)azetidine

- 3-(2-(Trifluoromethyl)phenyl)azetidine

- 3-(4-Fluorophenyl)azetidine

Uniqueness:

- Substituent Effects: The presence of the 2-methylphenoxy group in 3-(2-Methylphenoxy)azetidine imparts distinct electronic and steric effects, influencing its reactivity and stability compared to other azetidines .

- Reactivity: The specific substitution pattern can lead to unique reactivity profiles, making it suitable for specialized applications in synthesis and medicinal chemistry .

Actividad Biológica

3-(2-Methylphenoxy)azetidine is a compound characterized by its four-membered azetidine ring, substituted with a 2-methylphenoxy group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Azetidines are known for their reactivity and versatility, making them significant in drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and comparative studies with structurally related compounds.

The molecular formula of this compound is C11H13NO, and its CAS number is 954222-84-5. The presence of the 2-methylphenoxy group enhances its solubility and may influence receptor binding affinity, making it a candidate for further pharmacological evaluation .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with enzymes and receptors. These interactions are crucial for understanding the pharmacological profiles of such compounds. For instance, azetidines have been shown to modulate biological processes by inhibiting specific enzyme activities . The unique substitution pattern of this compound may enhance these interactions compared to other azetidines.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other related compounds. The following table summarizes key features of structurally similar azetidines:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methylphenylazetidine | Azetidine | Lacks phenoxy group; studied for antimicrobial activity. |

| 3-(Phenoxy)azetidine | Azetidine | Explored for anti-inflammatory effects. |

| 1-(2-Methylphenyl)aziridine | Aziridine | Related three-membered ring; different reactivity profile. |

| 4-Acetylazetidine | Azetidine | Contains an acetyl group; used in synthetic applications. |

The presence of the 2-methylphenoxy group in this compound may enhance its biological activity compared to the other compounds listed.

Case Studies

A recent study explored a library of azetidine derivatives for their antimycobacterial activity. Among the derivatives tested, several exhibited promising results against Mycobacterium bovis BCG and M. smegmatis, with minimum inhibitory concentrations (MICs) below 100 μM . Although this compound was not specifically mentioned in this study, the findings suggest that structurally similar compounds can be optimized for enhanced activity.

Propiedades

IUPAC Name |

3-(2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMUHHZSLOMTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647895 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954222-84-5 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.